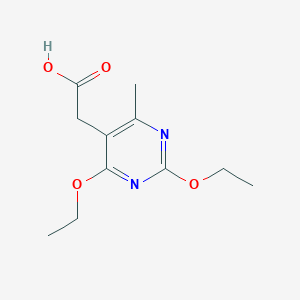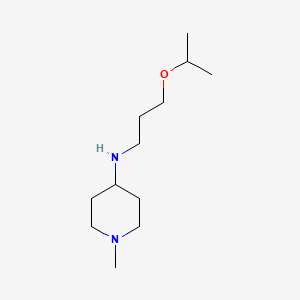![molecular formula C9H12N2O3 B1335193 2-[(2-Methoxyethyl)amino]nicotinic acid CAS No. 460363-33-1](/img/structure/B1335193.png)
2-[(2-Methoxyethyl)amino]nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
While the provided papers do not directly discuss 2-[(2-Methoxyethyl)amino]nicotinic acid, they do provide valuable information on related compounds that can help infer some aspects of the compound . Nicotinic acid, a core component of the compound, is a naturally occurring substance widely found in plants and animals and is known for its biological significance . The molecular structure and properties of nicotinic acid derivatives can be complex and diverse, as seen in the
科学的研究の応用
Herbicidal Applications
Nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, have demonstrated potential as herbicides. Some compounds in this class exhibited significant herbicidal activity against various weeds, like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). The structure-activity relationships derived from these studies can inform the development of novel herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Receptor Identification and Activation
Nicotinic acid has been identified to bind to specific receptors, such as PUMA-G (mouse) or HM74 (human), expressed highly in adipose tissue. This binding results in a decrease in cAMP levels, mediated by a Gi-protein. Such receptor-mediated pathways are crucial in understanding nicotinic acid's lipid-lowering effects and could be pivotal in developing new drugs to treat dyslipidemia (Tunaru et al., 2003).
Industrial Production of Nicotinic Acid
The industrial production of nicotinic acid is essential for various applications, including its use as an antipelagic agent. However, the traditional production methods release nitrous oxide, a potent greenhouse gas. Therefore, research is focused on developing greener production methods for nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, with an emphasis on methods viable for industrial applications (Lisicki et al., 2022).
Molecular Studies
Molecular studies of nicotinic acid and its derivatives have revealed insights into their crystal structures and molecular conformations. For instance, studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate showed evidence for polarized electronic structures and diverse crystal structures, indicating the importance of such compounds in crystallography and materials science (Cobo et al., 2008).
特性
IUPAC Name |
2-(2-methoxyethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-6-5-11-8-7(9(12)13)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFDVOFWPIYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyethyl)amino]nicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)





